N-cyclopropyl-1-methylazetidin-3-amine N-cyclopropyl-1-methylazetidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1556702-62-5
VCID: VC11474280
InChI: InChI=1S/C7H14N2/c1-9-4-7(5-9)8-6-2-3-6/h6-8H,2-5H2,1H3
SMILES:
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol

N-cyclopropyl-1-methylazetidin-3-amine

CAS No.: 1556702-62-5

Cat. No.: VC11474280

Molecular Formula: C7H14N2

Molecular Weight: 126.20 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-cyclopropyl-1-methylazetidin-3-amine - 1556702-62-5

Specification

CAS No. 1556702-62-5
Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
IUPAC Name N-cyclopropyl-1-methylazetidin-3-amine
Standard InChI InChI=1S/C7H14N2/c1-9-4-7(5-9)8-6-2-3-6/h6-8H,2-5H2,1H3
Standard InChI Key SIBIUPLDELIITK-UHFFFAOYSA-N
Canonical SMILES CN1CC(C1)NC2CC2

Introduction

Structural and Chemical Characteristics

N-Cyclopropyl-1-methylazetidin-3-amine (molecular formula: C₇H₁₄N₂, molecular weight: 126.20 g/mol) belongs to the azetidine class of saturated heterocyclic amines. Its structure features a strained four-membered azetidine ring, which confers unique stereoelectronic properties. The cyclopropyl substituent introduces additional ring strain and rotational constraints, enhancing its reactivity and interaction with biological targets .

Molecular Geometry and Stereochemistry

The azetidine ring adopts a puckered conformation to alleviate angle strain, while the cyclopropyl group’s sp³-hybridized carbons create a rigid, planar structure. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct chemical shifts for the methylamine protons (δ ~2.3 ppm) and cyclopropyl protons (δ ~0.5–1.2 ppm). The compound’s stereochemistry is influenced by the spatial arrangement of the methyl and cyclopropyl groups, though specific enantiomeric data remain underexplored in public literature.

Physicochemical Properties

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₇H₁₄N₂
Molecular Weight126.20 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
LogP (Partition Coeff.)Estimated 1.2–1.8

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a critical feature for central nervous system (CNS) drug candidates .

Synthetic Methodologies

Cyclization of Precursor Amines

The primary synthesis route involves the reaction of cyclopropylamine with N-methylazetidin-3-one under inert conditions. Catalyzed by Lewis acids (e.g., titanium tetrachloride), the reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the azetidine ring. Optimized conditions include:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: 60–75% after purification by column chromatography.

Pharmacological Applications

RNA-Splicing Modulation in Huntington’s Disease

N-Cyclopropyl-1-methylazetidin-3-amine derivatives (e.g., compound 36 in ) demonstrate potent activity in redirecting the splicing of huntingtin (HTT) pre-mRNA. By promoting the inclusion of a poison exon (iExon49a), these compounds induce nonsense-mediated decay (NMD) of both wild-type and mutant HTT mRNA, reducing toxic protein levels .

In Vitro Efficacy

  • EC₅₀ (HTT lowering): 0.8–1.2 µM in neuronal cell lines .

  • Specificity: >30-fold selectivity over off-target splicing events (e.g., MAPT, SMN2) .

In Vivo Pharmacokinetics

  • Brain Penetration: Moderate (brain-to-plasma ratio: 0.3–0.5) due to P-glycoprotein (P-gp) efflux .

  • Half-Life: ~4 hours in mice, supporting twice-daily dosing regimens .

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